2-(Bromomethyl)-3,5-difluoropyridine

Vue d'ensemble

Description

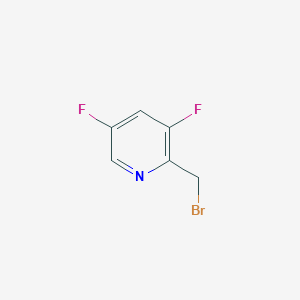

2-(Bromomethyl)-3,5-difluoropyridine is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromomethyl and difluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,5-difluoropyridine typically involves the bromination of 3,5-difluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-3,5-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyridine ring.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in synthesizing various pharmaceutical agents. Its derivatives have shown potential as enzyme inhibitors and receptor modulators, particularly in targeting central nervous system disorders and infectious diseases. For example, related pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, demonstrating significant in vitro efficacy .

- Enzyme Interaction : The bromomethyl group can act as an alkylating agent, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes.

-

Agrochemicals

- Herbicides and Insecticides : 2-(Bromomethyl)-3,5-difluoropyridine is utilized in the synthesis of agrochemical products, particularly herbicides. Its ability to modify biological activity through halogenation enhances its effectiveness in agricultural applications . The compound is involved in the preparation of herbicidal derivatives that demonstrate preemergent activity against various weeds.

- Material Science

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-3,5-difluoropyridine in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms on the pyridine ring enhances the electrophilicity of the bromomethyl group, facilitating its substitution by nucleophiles . In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

2-(Bromomethyl)pyridine: Lacks the electron-withdrawing fluorine substituents, making it less reactive in nucleophilic substitution reactions.

3,5-Difluoropyridine: Does not contain the bromomethyl group, limiting its utility in cross-coupling reactions.

2-(Chloromethyl)-3,5-difluoropyridine: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.

Uniqueness: 2-(Bromomethyl)-3,5-difluoropyridine is unique due to the combined presence of bromomethyl and difluoro substituents, which enhance its reactivity and versatility in various chemical transformations. The electron-withdrawing fluorine atoms increase the electrophilicity of the bromomethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Activité Biologique

Overview

2-(Bromomethyl)-3,5-difluoropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromomethyl group and two fluorine substituents on the pyridine ring, has been investigated for various pharmacological properties, including antibacterial and insecticidal activities.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C6H4BrF2N

- CAS Number: 1227516-28-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including this compound. A study on novel trifluoromethylpyridine amide derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against various bacterial strains .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Activity (% Inhibition) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethylpyridine Amides | Up to 67% | Xanthomonas oryzae |

| Other Analogues | Varies (31%-64%) | R. solanacearum |

Insecticidal Activity

Insecticidal properties have also been explored. The compound's structural features suggest potential effectiveness against agricultural pests. The research indicates that similar pyridine derivatives have shown promising insecticidal activities, which could be extrapolated to this compound .

The biological activity of this compound is likely linked to its ability to interact with specific biological targets. The bromomethyl group may facilitate nucleophilic attack mechanisms, while the difluoro substituents can enhance lipophilicity and improve membrane permeability, allowing for better interaction with cellular targets .

Case Studies

- Synthesis and Evaluation : A study synthesized several pyridine derivatives and evaluated their biological activities. Among them, compounds with bromomethyl and difluoro groups showed notable efficacy in inhibiting bacterial growth .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridine derivatives revealed that modifications at the bromomethyl position significantly affect antibacterial potency. The presence of electron-withdrawing groups like fluorine enhances activity by stabilizing the transition state during enzyme interactions .

Propriétés

IUPAC Name |

2-(bromomethyl)-3,5-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLLSIJJZYPFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.